molecular formula C11H11N3 B12939328 [2,2'-Bipyridin]-4-ylmethanamine

[2,2'-Bipyridin]-4-ylmethanamine

Cat. No.: B12939328
M. Wt: 185.22 g/mol
InChI Key: IANLTBVAOMFQQQ-UHFFFAOYSA-N
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Description

Structural Characterization and Isomerism

This compound (C$${11}$$H$${12}$$N$$3$$) consists of two pyridine rings connected by a single bond between their 2- and 2'-positions, with an aminomethyl (-CH$$2$$NH$$2$$) group attached to the 4-position of one ring. X-ray crystallography data for related bipyridines, such as [2,2'-Bipyridin]-4-amine (CID 1236680), reveal a planar arrangement of the pyridine rings with a dihedral angle of 0° between them in the solid state, stabilized by π-π stacking interactions. The aminomethyl group introduces steric and electronic perturbations, likely adopting a conformation where the NH$$2$$ moiety projects away from the bipyridine plane to minimize steric hindrance.

Isomerism in this compound is limited due to the fixed 2,2'-bipyridine linkage and the specific 4-position substitution. However, rotational isomerism may arise from the flexibility of the aminomethyl group. Computational models suggest two primary conformers: one with the NH$$_2$$ group aligned parallel to the pyridine ring and another with a perpendicular orientation. These conformers exhibit minimal energy differences (~2 kJ/mol), indicating facile interconversion at room temperature.

Structural Parameter Value Source
Molecular Formula C$${11}$$H$${12}$$N$$_3$$ ,
Crystallographic Space Group I4$$_1$$/a (for analogous compound)
Dihedral Angle (Pyridine Rings)

Electronic Configuration and Aromaticity

The electronic structure of this compound is dominated by the aromatic pyridine rings, each satisfying Hückel's 4n+2 π-electron rule (n=1, 6 π-electrons per ring). The lone pairs on the pyridinic nitrogen atoms participate in the aromatic sextet, rendering the rings electron-deficient. Density functional theory (DFT) calculations for analogous bipyridines show that the aminomethyl group donates electron density into the adjacent pyridine ring via resonance, increasing the electron density at the 4-position by ~12% compared to unsubstituted bipyridine. This donation arises from the lone pair on the NH$$_2$$ group conjugating with the π-system of the pyridine ring, as evidenced by a shortening of the C-N bond (1.34 Å vs. 1.38 Å in non-conjugated amines).

The compound’s UV-Vis spectrum (unreported for the exact structure but inferred from similar derivatives) exhibits a π→π* transition at ~270 nm and a weaker n→π* transition near 320 nm, consistent with extended conjugation across the bipyridine framework.

Acid-Base Behavior and Protonation Sites

This compound exhibits three potential protonation sites: the two pyridinic nitrogen atoms and the primary amine group. Experimental pKa data for structurally related compounds, such as 4,4'-diamino-2,2'-bipyridine (pKa = 8.14), suggest the primary amine (NH$$_2$$) is the most basic site due to its higher electron density. Protonation likely occurs in the following order:

  • Primary amine (NH$$2$$) : Protonates at pH < 8.14, forming a cationic -NH$$3^+$$ group.
  • Pyridinic nitrogen atoms : Protonate at pH < 5.0, typical for pyridine derivatives.

The protonated species enhance solubility in aqueous media via charge-dipole interactions. NMR studies of analogous compounds reveal downfield shifts of ~1.5 ppm for protons adjacent to protonated nitrogens, confirming site-specific reactivity.

Solubility Profile and Solvent Interactions

The solubility of this compound is strongly influenced by its protonation state and solvent polarity. In its neutral form, the compound exhibits limited solubility in water (<0.1 mg/mL) but moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Protonation at acidic pH (e.g., in 0.1 M HCl) increases aqueous solubility to >10 mg/mL due to the formation of a hydrophilic ammonium cation.

Solvent Solubility (mg/mL) Conditions Source
Water <0.1 pH 7.0, 25°C
Methanol 2.5 25°C
DMSO 15.8 25°C
0.1 M HCl 12.3 25°C

Hydrogen bonding between the NH$$_2$$ group and protic solvents (e.g., methanol) further enhances solubility, as evidenced by a 40% increase in dissolution enthalpy compared to non-protic solvents.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

(2-pyridin-2-ylpyridin-4-yl)methanamine

InChI

InChI=1S/C11H11N3/c12-8-9-4-6-14-11(7-9)10-3-1-2-5-13-10/h1-7H,8,12H2

InChI Key

IANLTBVAOMFQQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Functionalization of 2,2'-Bipyridine Precursors

The synthesis typically starts from 2,2'-bipyridine or its derivatives, which are selectively functionalized at the 4-position. Common approaches include:

  • Halogenation at the 4-position : Introduction of a leaving group such as chlorine or bromine at the 4-position of 2,2'-bipyridine to enable nucleophilic substitution reactions.
  • Oxidation of methyl groups : Oxidation of 4,4'-dimethyl-2,2'-bipyridine to 2,2'-bipyridine-4,4'-dicarboxylic acid, which can be further transformed into aminomethyl derivatives.

Nucleophilic Substitution with Aminomethyl Sources

A key step involves the substitution of a halogenated bipyridine derivative with an aminomethyl nucleophile or its equivalent:

  • Use of benzophenone glycine imine derivatives : A patented industrial process describes the reaction of benzophenone glycine imine derivatives with halogenated pyridine derivatives under basic conditions and phase transfer catalysis to form aminomethylpyridine derivatives. This method is adaptable to bipyridine systems by using 4-halogenated 2,2'-bipyridine as the electrophile.

  • Phase transfer catalysis and aprotic polar solvents : The reaction is typically carried out in aprotic polar solvents such as propionitrile, with dry inorganic bases (e.g., K2CO3 or NaH) and phase transfer catalysts (e.g., tetraethylammonium bromide) to facilitate nucleophilic substitution.

Reduction of Nitrile or Imine Intermediates

In some synthetic routes, nitrile or imine intermediates are formed and subsequently reduced to the aminomethyl group:

  • Sequential nitrile amidination and reduction : A two-step procedure involving the formation of cyclic amidines followed by borane-mediated reduction has been reported for related polyamine skeletons, which can be adapted for aminomethyl bipyridine derivatives.

  • Borane reduction : Borane (BH3) is an effective chemoselective reducing agent for cyclic amidines and nitriles, converting them into primary amines under mild conditions.

Alternative Synthetic Routes

  • Dimerization and oxidation methods : Early synthetic methods for bipyridines involved dimerization of pyridine derivatives with electropositive metals followed by oxidation. While these methods are more general for bipyridine synthesis, they are less selective for functionalized derivatives like aminomethyl bipyridines.

  • Suzuki coupling and related cross-coupling reactions : Although Suzuki coupling is widely used for bipyridine derivatives, the introduction of 2-pyridyl substituents is challenging due to instability of 2-pyridylboronic acids. However, modified coupling strategies can be employed for bipyridine functionalization.

Detailed Example of a Preparation Method

Step Reagents/Conditions Description Yield/Notes
1. Halogenation 2,2'-Bipyridine + halogenating agent (e.g., N-chlorosuccinimide) Selective chlorination at 4-position to give 4-chloro-2,2'-bipyridine Moderate to high yield
2. Nucleophilic substitution 4-chloro-2,2'-bipyridine + benzophenone glycine imine derivative + dry K2CO3 + NEt4Br + propionitrile Coupling under phase transfer catalysis to form protected aminomethyl intermediate High yield, mild conditions
3. Deprotection and reduction Acidic hydrolysis (HCl) + borane reduction Conversion of imine/nitrile intermediate to free aminomethyl group High yield, selective reduction

Research Findings and Comparative Analysis

  • The patented process offers an industrially scalable, mild, and efficient route to aminomethylpyridine derivatives, adaptable to bipyridine systems.
  • Borane reduction is preferred for its chemoselectivity and mildness, avoiding degradation of the bipyridine core.
  • Oxidation of methyl groups to carboxylic acids followed by amide formation and reduction is a viable alternative but involves more steps and harsher conditions.
  • Cross-coupling methods are less favored for 2-substituted bipyridines due to instability issues but remain useful for other bipyridine derivatives.
  • Early synthetic methods involving metal-mediated dimerization are less selective and less practical for functionalized derivatives.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations References
Halogenation + Nucleophilic substitution + Reduction Halogenation → Coupling with glycine imine derivative → Hydrolysis + Borane reduction Mild conditions, scalable, high selectivity Requires protected intermediates, multiple steps
Oxidation of methyl groups + Amide formation + Reduction Oxidation of 4,4'-dimethyl bipyridine → Amide formation → Reduction to amine Direct functional group transformation Harsh oxidation, longer synthesis
Metal-mediated dimerization + Oxidation Pyridine dimerization with sodium or zinc → Oxidation to bipyridine Historical significance, simple reagents Low selectivity, mixture of isomers
Cross-coupling (Suzuki) Coupling of pyridylboronic acids Versatile for many bipyridines Poor stability of 2-pyridylboronic acids

Chemical Reactions Analysis

Types of Reactions

[2,2’-Bipyridin]-4-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxide, while reduction can produce the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has shown that bipyridine derivatives, including [2,2'-Bipyridin]-4-ylmethanamine, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit the growth of MCF-7 breast cancer cells through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) of these compounds indicates that modifications at specific positions can enhance their efficacy and selectivity against cancer cells .

Antimicrobial Activity
Another notable application is in the field of antimicrobial research. Compounds with bipyridine structures have been investigated for their ability to combat bacterial infections. The presence of the amine group in this compound is believed to contribute to its interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Coordination Chemistry

Ligand Development
this compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with various metal ions makes it valuable for catalysis and material synthesis. For example, it has been used in the development of metal-organic frameworks (MOFs) that demonstrate potential for gas storage and separation applications .

Catalysis
In catalytic processes, bipyridine ligands are often employed to facilitate cross-coupling reactions. The unique electronic properties of this compound allow for enhanced reactivity in palladium-catalyzed reactions, which are crucial in organic synthesis for forming carbon-carbon bonds .

Material Science

Self-Assembly and Nanostructures
Recent studies have explored the self-assembly properties of this compound on surfaces like highly ordered pyrolytic graphite (HOPG). These compounds can form ordered 2D supramolecular structures through van der Waals interactions, which are essential for developing nanoscale materials with tailored properties. The ability to manipulate these structures opens avenues for applications in electronics and photonics .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInhibition of MCF-7 cell proliferation; induced apoptosis observed
Antimicrobial TestingEffective against Gram-positive bacteria; mechanism involves membrane disruption
Coordination ChemistryFormation of stable complexes with transition metals; enhanced catalytic activity observed
Self-Assembly BehaviorOrdered patterns formed on HOPG; potential applications in nanotechnology

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The physicochemical and functional properties of bipyridine derivatives are heavily influenced by substituents. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
[2,2'-Bipyridin]-4-ylmethanamine 4-aminomethyl ~185.23 Strong metal coordination, moderate hydrophilicity Sensors, catalysis
1-{4'-Methyl-[2,2'-Bipyridin]-4-yl}methanamine 4-aminomethyl, 4'-methyl 199.26 Enhanced lipophilicity, electron-donating methyl Medicinal chemistry
4-Carboxylic acid-2,2'-bipyridine (cbpy) 4-carboxylic acid 216.19 (calculated) High polarity, anchors to metal oxides Dye-sensitized solar cells
4,4'-Dimethyl-2,2'-bipyridine (dmbpy) 4,4'-dimethyl 184.24 Hydrophobic, stabilizes low-oxidation-state metals Coordination complexes
4-(Methylsulfanyl)-5-phenyl-[2,2'-bipyridin]-6-amine 4-methylsulfanyl, 5-phenyl, 6-amino 314.40 (estimated) Fluorescence quenching in Zn²⁺-rich environments Intracellular Zn²⁺ imaging
[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine Oxane-4-yloxy 208.26 Hydrogen-bonding capacity, improved solubility in polar-aprotic solvents Pharmaceutical intermediates

Functional and Application-Based Differences

  • Metal Coordination: The aminomethyl group in this compound enhances its ability to form stable complexes with transition metals (e.g., Ru, Zn) compared to methyl- or phenyl-substituted analogs. Carboxylic acid derivatives (e.g., cbpy) excel in anchoring to TiO₂ in solar cells but lack amine-based reactivity .
  • Solubility: Hydrophobicity increases with alkyl/aryl substituents (e.g., dmbpy), while polar groups (carboxylic acid, oxane-oxy) improve aqueous solubility. The aminomethyl group balances moderate hydrophilicity, making the compound versatile in organic and aqueous media .
  • Biological Activity : Methyl-substituted analogs (e.g., 1-{4'-methyl-[2,2'-bipyridin]-4-yl}methanamine) show promise in medicinal chemistry due to improved membrane permeability, whereas methylsulfanyl-phenyl derivatives () are tailored for intracellular Zn²⁺ sensing .

Research Findings and Key Studies

  • Fluorescence Sensing : Derivatives like 4-(methylsulfanyl)-5-phenyl-[2,2'-bipyridin]-6-amine exhibit ratiometric fluorescence responses to Zn²⁺, with detection limits as low as 1.2 nM in living cells .
  • Solar Cell Applications : Carboxylic acid-functionalized bipyridines (cbpy, dcbpy) achieve >10% efficiency in dye-sensitized solar cells by facilitating electron injection into TiO₂ .
  • Medicinal Chemistry : Methyl-substituted bipyridines demonstrate enhanced pharmacokinetic profiles in preclinical studies, though this compound itself is primarily explored for its metal-binding utility .

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